molecular formula C11H18O4 B2986653 Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate CAS No. 68089-52-1

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate

Cat. No.: B2986653
CAS No.: 68089-52-1
M. Wt: 214.261
InChI Key: JOCRKMZPKAPPPJ-UHFFFAOYSA-N
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Description

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate (CAS: 68089-52-1; MFCD30527630) is a cyclohexane-based diester featuring two ester functionalities: a methyl ester at the cyclohexane-1-carboxylate position and a methoxycarbonylmethyl group at the adjacent carbon. This compound is primarily utilized in organic synthesis as a precursor for spirocyclic systems and chiral building blocks in drug discovery . Its bifunctional ester groups enable diverse reactivity, including hydrolysis, transesterification, and participation in cycloaddition reactions.

Properties

IUPAC Name

methyl 1-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-14-9(12)8-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCRKMZPKAPPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate typically involves esterification reactions. One common method is the reaction of cyclohexane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Cyclohexane-1,1-dicarboxylic acid.

    Reduction: Cyclohexane-1,1-dimethanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of drug molecules with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers and resins due to its reactive ester groups.

Mechanism of Action

The mechanism of action of Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in drug metabolism, where the compound acts as a prodrug, releasing the active drug molecule upon enzymatic cleavage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Properties
Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate 68089-52-1 C₁₁H₁₆O₅ Methoxycarbonylmethyl, methyl ester Bifunctional ester; potential for tandem reactions
Methyl 1-methylcyclohexanecarboxylate 825-04-7 C₉H₁₆O₂ Methyl group Monofunctional ester; lower polarity (boiling point: ~190–192°C)
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate 1282589-52-9 C₁₄H₁₇BrO₂ 4-Bromophenyl group Aromatic substituent; increased molecular weight (MW: 297.19 g/mol)
Methyl 1-cyclohexene-1-carboxylate 18448-47-0 C₈H₁₂O₂ Cyclohexene ring Unsaturated backbone; reactive in Diels-Alder reactions (density: 1.028 g/mL)
Methyl 1-amino-4-methylcyclohexanecarboxylate 181300-38-9 C₁₁H₂₂N₂O₂ Amino, methyl groups Basic functionality; potential for peptide coupling (MW: 214.3 g/mol)

Physical Properties and Solubility

  • Boiling Points : The target compound’s higher molecular weight and polar ester groups suggest a boiling point >200°C, compared to 190–192°C for Methyl 1-methylcyclohexanecarboxylate .
  • Solubility : The methoxycarbonylmethyl group increases hydrophilicity relative to purely hydrocarbon-substituted analogs (e.g., Methyl 1-methylcyclohexanecarboxylate), though it remains sparingly soluble in water .

Research Findings and Industrial Relevance

  • Drug Discovery : this compound has been employed in the synthesis of spirocyclic α-proline chimeras, which exhibit enhanced binding affinity in peptide-based therapeutics .
  • Material Science : Cyclohexene analogs (e.g., CAS 18448-47-0) are precursors for polymers with tunable thermal stability due to their unsaturated backbone .
  • Safety Profiles : Esters like Methyl 1-cyclohexene-1-carboxylate require careful handling due to irritant properties (e.g., eye and skin contact risks) .

Biological Activity

The compound (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a benzo[d]dioxine unit. Its unique structural components suggest potential interactions with various biological targets, particularly in neuropharmacology.

Antidepressant Activity

Research indicates that derivatives of benzothiazole and benzodioxine exhibit significant binding affinities at serotonin receptors, particularly 5-HT1A and 5-HT2A . A study demonstrated that compounds similar to the target compound showed high affinities for these receptors (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) and displayed marked antidepressant-like effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

Cholinesterase Inhibition

The compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) has been explored in the context of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission and reduce oxidative stress, which are critical in managing neurodegenerative disorders .

The activity of this compound is hypothesized to be mediated through several mechanisms:

  • Serotonergic Modulation : By acting on serotonin receptors, the compound may influence mood regulation and anxiety.
  • Cholinergic Enhancement : Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function.
  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, contributing to neuroprotection.

Case Studies

Several studies have documented the biological activity of compounds related to the target structure:

  • A series of synthesized benzothiazole derivatives were evaluated for their antidepressant activities, showing promising results in preclinical models .
  • Another study focused on the synthesis of similar compounds and their inhibitory effects on cholinesterase enzymes, with IC50 values indicating significant potency against AChE .

Data Tables

Compound NameTarget ReceptorKi Value (nM)Biological Activity
Compound 8g5-HT1A17Antidepressant
Compound 8g5-HT2A0.71Antidepressant
Compound 4fAChE23.4Cognitive enhancer

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